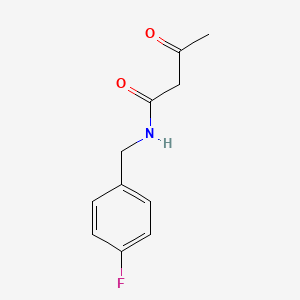

N-(4-Fluorobenzyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOJMGFAXNTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354891 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116475-94-6 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorobenzyl 3 Oxobutanamide

The synthesis and subsequent chemical manipulation of N-(4-Fluorobenzyl)-3-oxobutanamide are pivotal for creating diverse molecular architectures. This section explores the primary synthetic routes to the parent compound and the strategic modifications employed to generate a wide array of analogues and complex heterocyclic systems.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N-(4-Fluorobenzyl)-3-oxobutanamide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra collectively provide a detailed structural map.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The methyl protons (CH₃) of the oxobutanamide moiety typically appear as a singlet. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the other methylene group attached to the nitrogen atom also produce distinct signals, often as singlets or multiplets depending on the solvent and resolution. The aromatic protons on the fluorobenzyl group show a characteristic pattern in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the amide and ketone groups, the carbons of the aromatic ring, and the aliphatic carbons of the butanamide chain. The carbon attached to the fluorine atom exhibits a coupling (J-coupling) with the fluorine, resulting in a doublet, which is a key diagnostic feature.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected, confirming the presence of the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.2 | s | CH₃ |

| ¹H | ~3.4 | s | CO-CH₂-CO |

| ¹H | ~4.3 | d | NH-CH₂ |

| ¹H | ~7.0 | t | Aromatic CH |

| ¹H | ~7.2 | dd | Aromatic CH |

| ¹H | ~8.3 | t (broad) | NH |

| ¹³C | ~30 | CH₃ | |

| ¹³C | ~50 | CO-CH₂-CO | |

| ¹³C | ~43 | NH-CH₂ | |

| ¹³C | ~115 (d, J ≈ 21 Hz) | d | Aromatic C-F ortho |

| ¹³C | ~129 (d, J ≈ 8 Hz) | d | Aromatic C-F meta |

| ¹³C | ~134 (d, J ≈ 3 Hz) | d | Aromatic C-F ipso |

| ¹³C | ~162 (d, J ≈ 245 Hz) | d | Aromatic C-F para |

| ¹³C | ~166 | Amide C=O | |

| ¹³C | ~205 | Ketone C=O | |

| ¹⁹F | ~-115 | Ar-F |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. epfl.ch

The mass spectrum of this compound (C₁₁H₁₂FNO₂) would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of approximately 209.22 g/mol . sigmaaldrich.comsigmaaldrich.com Fragmentation analysis reveals characteristic patterns that help to confirm the structure. Common fragmentation pathways include the cleavage of the amide bond and the loss of small neutral molecules.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Possible Fragment |

|---|---|---|

| [C₁₁H₁₂FNO₂ + H]⁺ | 210.0925 | Protonated molecule |

| [C₇H₆F]⁺ | 109.0454 | 4-Fluorobenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational frequencies include a strong absorption band for the amide C=O stretching vibration, typically observed around 1650 cm⁻¹. Another strong band for the ketone C=O stretch appears at a higher frequency, around 1720 cm⁻¹. The N-H stretching vibration of the secondary amide is visible as a band in the region of 3300 cm⁻¹. The C-F stretching vibration of the fluorobenzyl group is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. ajchem-a.com Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C=O (Ketone) | Stretch | ~1720 |

| C=O (Amide) | Stretch (Amide I) | ~1650 |

| N-H (Amide) | Bend (Amide II) | ~1550 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC is commonly employed to assess its purity.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This method is also readily adapted for quantitative analysis to determine the concentration of the compound in a sample. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to check the purity of compounds during and after purification.

For this compound, a small spot of the sample is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of organic solvents like ethyl acetate (B1210297) and hexane. The different components of the sample travel up the plate at different rates, resulting in their separation. The position of the compound is visualized, often under UV light, and its retention factor (Rƒ) is calculated. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic value for a given compound, stationary phase, and mobile phase. researchgate.net A single spot on the TLC plate generally indicates a pure compound.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₂FNO₂), the theoretical elemental composition can be calculated from its molecular formula.

Table 4: Elemental Composition of this compound

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 63.15% |

| Hydrogen (H) | 5.78% |

| Fluorine (F) | 9.08% |

| Nitrogen (N) | 6.70% |

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the elemental composition of the synthesized this compound. epfl.chepa.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity mdpi.com.

For a molecule like N-(4-Fluorobenzyl)-3-oxobutanamide, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the oxygen atoms of the amide and ketone groups. The LUMO, conversely, would be distributed over the electrophilic centers. Theoretical calculations for similar structures, such as benzamide, have shown that the HOMO-LUMO gap can be calculated to predict electronic transitions researchgate.net.

Partial atomic charges provide a quantitative measure of the electron distribution within the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. These charges are crucial for understanding electrostatic interactions with other molecules.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzamide Analog

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table is representative of a generic benzamide derivative and is intended for illustrative purposes.

The three-dimensional structure of this compound is flexible due to several rotatable single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. Different conformers, such as staggered and eclipsed forms, can have significantly different energies due to steric hindrance and electronic effects youtube.comcutm.ac.inunacademy.com.

For this compound, key rotations would occur around the C-N bond of the amide and the C-C bonds of the butanamide chain. The most stable conformer will be the one with the lowest energy, which can be determined by systematically rotating the bonds and calculating the energy at each step. For instance, the relative orientation of the methyl groups in butane leads to different energy levels for anti, gauche, and eclipsed conformations youtube.comunacademy.com. The thermodynamically more stable (Z)-isomer of a related β-keto amide is known to be stabilized by intramolecular hydrogen bonding acs.org.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure. For example, theoretical calculations of vibrational frequencies in the IR spectrum can be compared with experimental values to assign specific peaks to molecular vibrations epstem.netdergipark.org.tr. Similarly, calculated 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra epstem.netresearchgate.net.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

For this compound, molecular docking could be used to explore its potential interactions with various biological targets. For instance, β-keto amides have been investigated as building blocks for various heterocyclic compounds with potential biological activities researchgate.netresearchgate.net. Docking studies on such compounds have revealed interactions with receptors like kinesin Eg5 researchgate.net. The fluorobenzyl group can also play a significant role in binding, as fluorine substitution is a common strategy to modulate binding affinities in protein-ligand systems fu-berlin.de.

The docking results would provide insights into the binding mode, key interacting residues, and a predicted binding affinity, which can guide further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. QSAR models are mathematical equations that use molecular descriptors to predict the activity of new or untested compounds nih.gov. These descriptors can be electronic, steric, or hydrophobic in nature.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing and testing a set of related compounds and then using their structural features and biological data to build a predictive model. QSAR studies have been successfully applied to various classes of compounds, including acetamide and sulfonamide derivatives, to guide the design of more potent molecules semanticscholar.orgnih.govresearchgate.net.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion, MD simulations can track the movements of atoms and provide insights into conformational changes, binding stability, and the thermodynamics of binding researchgate.netnih.gov.

For this compound, an MD simulation could be performed on its complex with a target protein, as identified through molecular docking. The simulation would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that are maintained over time. The fluorine atom in the benzyl (B1604629) group could have specific effects on the binding, potentially influencing interactions with the protein or surrounding water molecules fu-berlin.de.

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. These simulations are computationally intensive but offer a more realistic representation of the biological system.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Perturbation

The N-(4-fluorobenzyl) group is a key determinant of the compound's interaction with protein targets. The aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are critical for anchoring the molecule within a binding pocket. The fluorine atom at the para position further modulates these interactions through its unique electronic properties.

The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a fundamental interaction in molecular recognition. ontosight.ai The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are essential for forming stable complexes with biological macromolecules.

The 3-oxobutanamide portion of the molecule introduces a flexible chain with a ketone group. This part of the structure can explore different conformations within a binding site and the ketone functionality can act as an additional hydrogen bond acceptor. The presence of the butanamide scaffold is a common feature in various biologically active compounds. ontosight.ai

Impact of Fluorine Substitution on Molecular Interactions and Bioactivity

The substitution of a hydrogen atom with fluorine at the para-position of the benzyl (B1604629) ring has a profound impact on the molecule's properties. Fluorine is the most electronegative element, and its introduction can significantly alter the electronic distribution within the aromatic ring, influencing its ability to interact with electron-rich or electron-deficient regions of a target protein.

Furthermore, fluorine can form unique non-covalent interactions, such as fluorine-protein backbone interactions and halogen bonds, which can enhance binding affinity and selectivity. The presence of fluorine can also block metabolic pathways, leading to improved metabolic stability and a longer duration of action. In some contexts, the 4-fluorobenzyl group has been associated with potent biological activity in various classes of compounds. researchgate.net Studies on other molecules have shown that fluorine substitution can be a key factor in enhancing biological efficacy. researchgate.net

To illustrate the potential impact of fluorine substitution on biological activity, the following table presents hypothetical data based on common SAR trends.

| Compound | Substitution on Benzyl Ring | Hypothetical Biological Activity (IC₅₀, nM) |

| 1 | H | 150 |

| 2 | 4-F | 50 |

| 3 | 4-Cl | 75 |

| 4 | 4-CH₃ | 120 |

This table is for illustrative purposes only and does not represent actual experimental data for N-(4-Fluorobenzyl)-3-oxobutanamide.

Role of the Butanamide Scaffold in Functional Modulation

The butanamide scaffold serves as a versatile framework in drug design, and its role in this compound is multifaceted. ontosight.ai This scaffold positions the key interacting groups—the amide and the terminal ketone—in a specific spatial arrangement that is crucial for biological activity.

The following table illustrates how modifications to the butanamide scaffold could potentially influence biological activity.

| Compound | Modification to Butanamide Scaffold | Hypothetical Biological Activity (IC₅₀, nM) |

| 2 | 3-oxobutanamide | 50 |

| 5 | butanamide | 200 |

| 6 | 3-hydroxybutanamide | 100 |

| 7 | 2-methyl-3-oxobutanamide | 80 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Investigating Substituent Effects on the N-(4-Fluorobenzyl) Moiety

While the 4-fluoro substitution is a key feature, the effects of other substituents on the benzyl ring can provide valuable insights into the SAR of this class of compounds. The electronic and steric properties of different substituents can dramatically alter the binding affinity and functional activity.

For example, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the ring can modulate the electronic nature of the aromatic system and its interaction with the target. Similarly, the size and shape of the substituent can influence how the molecule fits into the binding pocket. Systematic exploration of these substituent effects is a cornerstone of medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound. The importance of the N-benzyl moiety and its substituents has been highlighted in the development of other biologically active agents. elsevierpure.com

The table below provides a hypothetical exploration of substituent effects on the N-benzyl moiety.

| Compound | Substitution on Benzyl Ring | Hypothetical Biological Activity (IC₅₀, nM) |

| 2 | 4-F | 50 |

| 8 | 2,4-diF | 40 |

| 9 | 4-CF₃ | 65 |

| 10 | 4-OCH₃ | 180 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Mechanistic in Vitro Biological Investigations

Cellular and Subcellular Interaction Studies for Functional Elucidation

No research articles were identified that investigated the cellular or subcellular interactions of N-(4-Fluorobenzyl)-3-oxobutanamide. Consequently, there is no data on its cellular uptake, subcellular localization, or its ability to modulate specific cellular functions.

Biochemical Pathway Analysis and Enzyme Inhibition Studies

There is no available information from biochemical pathway analyses or enzyme inhibition assays for this compound. Studies detailing its potential targets, effects on metabolic or signaling pathways, or its inhibitory activity against specific enzymes have not been published.

Mechanistic Insights from Structure-Based Drug Design Principles

No literature could be found that applies structure-based drug design principles to this compound. This includes a lack of computational docking studies, crystallographic analyses of the compound with a biological target, or structure-activity relationship (SAR) studies that would provide mechanistic insights.

Due to the lack of available research, no data tables or detailed findings can be presented.

Preclinical Pharmacokinetic and Metabolic Profiling in Vitro Focus

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. bioivt.com In vitro assays using liver microsomes or hepatocytes are standard models for this assessment. nih.gov

These studies typically involve incubating the test compound, such as N-(4-Fluorobenzyl)-3-oxobutanamide, with either human or animal liver microsomes or hepatocytes. researchgate.net The reaction mixture includes cofactors like NADPH to support the enzymatic activity of cytochrome P450 enzymes. researchgate.net Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint), a measure of the inherent metabolic susceptibility of the compound. nih.gov This data helps in predicting the in vivo hepatic clearance of the compound. nih.gov While no specific data for this compound is available, a hypothetical metabolic stability profile is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| Test System | Incubation Time (min) | % Remaining Parent Compound | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | 0 | 100 | > 60 | < 12 |

| 15 | 85 | |||

| 30 | 70 | |||

| 60 | 50 | |||

| Rat Liver Microsomes | 0 | 100 | 45 | 15.4 |

| 15 | 65 | |||

| 30 | 42 | |||

| 60 | 18 |

Cytochrome P450 (CYP) Inhibition and Induction Profiling

Drug-drug interactions are a significant concern in clinical practice, often arising from the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov

CYP Inhibition:

To assess the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), in vitro assays are conducted using human liver microsomes or recombinant human CYP enzymes. nih.govresearchgate.net These assays measure the effect of increasing concentrations of the test compound on the metabolism of a specific probe substrate for each CYP isoform. researchgate.net The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. A low IC50 value suggests a higher potential for in vivo drug-drug interactions. nih.gov

CYP Induction:

The potential of a compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. The cells are treated with the test compound for a specified period, after which the mRNA levels or the enzymatic activity of the CYP isoforms are measured. An increase in enzyme expression or activity indicates an induction potential.

No specific CYP inhibition or induction data for this compound was found. A hypothetical summary of CYP inhibition potential is provided in Table 2.

Table 2: Hypothetical Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Interpretation |

| CYP1A2 | Phenacetin | > 50 | Low potential for inhibition |

| CYP2C9 | Diclofenac | 25 | Moderate potential for inhibition |

| CYP2C19 | S-Mephenytoin | > 50 | Low potential for inhibition |

| CYP2D6 | Dextromethorphan | > 50 | Low potential for inhibition |

| CYP3A4 | Midazolam | 15 | Moderate potential for inhibition |

Drug Transporter Interaction Studies

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in the absorption, distribution, and excretion of drugs. nih.gov In vitro cell-based models like Caco-2 or MDCK cells, which express these transporters, are used to assess a compound's potential as a substrate or inhibitor of these transporters. nih.gov

For substrate assessment, the bidirectional transport of the compound across a monolayer of these cells is measured. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral transport) suggests that the compound is a substrate for an efflux transporter like P-gp. Inhibition studies are performed by co-incubating a known transporter substrate with the test compound to see if it inhibits the transport of the substrate.

There is no available information on the interaction of this compound with drug transporters.

In Vitro Drug-Drug Interaction Potential Assessment

Based on the hypothetical data presented, this compound might have a moderate potential for DDIs mediated by the inhibition of CYP2C9 and CYP3A4. However, without actual experimental data, this remains speculative. A thorough in vitro DDI assessment would be essential before proceeding to clinical development.

Future Research Trajectories and Academic Implications

Design of Next-Generation Oxobutanamide Derivatives with Enhanced Specificity

The development of new therapeutic agents often involves the strategic modification of a lead compound to optimize its pharmacological properties. For N-(4-Fluorobenzyl)-3-oxobutanamide, the design of next-generation derivatives can be approached through systematic structure-activity relationship (SAR) studies. The benzylamine (B48309) scaffold is a recognized pharmacophore in molecules with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net

Research into novel 4-oxobutanamide (B1628950) derivatives has demonstrated promising antitumor activity. nih.gov A study focused on the design and synthesis of such derivatives for their antiproliferative capabilities against various human cancer cell lines provides a strong rationale for further investigation. nih.gov By applying the principle of molecular hybridization, new analogues of this compound could be synthesized and evaluated. For instance, modifications to the phenyl ring of the benzyl (B1604629) group, such as the introduction of different substituents at various positions, could significantly influence the compound's interaction with its biological target.

Furthermore, the 3-oxobutanamide moiety offers multiple points for chemical modification. For example, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that the introduction of heteroatom substituents at the C3 site can lead to potent anticonvulsant activity. nih.gov This suggests that similar modifications to the oxobutanamide backbone of this compound could yield derivatives with enhanced and potentially novel biological activities. The following table illustrates potential modification sites and their hypothetical impact on activity, based on findings from related compound classes.

| Modification Site | Potential Modification | Rationale based on Analogues |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties and binding affinity |

| Benzyl Methylene (B1212753) Bridge | Replacement with other linkers (e.g., ether, thioether) | Alter conformational flexibility and metabolic stability |

| Oxobutanamide Backbone | Substitution at the α- or γ-carbon | Influence steric and electronic interactions with the target |

| Amide Nitrogen | N-alkylation or N-arylation | Potentially alter solubility and cell permeability |

Exploration of Novel Biological Targets for this compound Analogues

A critical aspect of future research will be the identification and validation of the biological targets of this compound and its analogues. The 3-oxobutanamide scaffold is a versatile starting material for the synthesis of various heterocyclic compounds, including pyridines and pyrimidines, which are known to interact with a wide array of biological targets. researchgate.net

For instance, derivatives of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good antimicrobial activity. researchgate.net This raises the possibility that this compound analogues could be developed as novel anti-infective agents. Similarly, the synthesis of N-benzyl carbamothioyl-2-hydroxy substituted benzamides has yielded compounds with activity against Mycobacterium tuberculosis. researchgate.net

Furthermore, the N-benzyl moiety is present in compounds designed as inhibitors of various enzymes. For example, novel coumarin (B35378) derivatives linked to an N-benzyl triazole group have been synthesized and evaluated as dual inhibitors of lipoxygenase and butyrylcholinesterase, with potential applications in Alzheimer's disease. nih.gov This suggests that analogues of this compound could be screened against a panel of enzymes and receptors to uncover novel therapeutic applications. The translocator protein (TSPO), overexpressed in neuroinflammation, is another potential target, as novel N,N-disubstituted pyrazolopyrimidine acetamides containing a fluorine atom have shown high affinity for it. mdpi.com

Advanced Computational Approaches in Structure-Based Design

The rational design of next-generation this compound derivatives can be significantly accelerated through the use of advanced computational approaches. Structure-based drug design (SBDD) and pharmacophore modeling are powerful tools for identifying and optimizing lead compounds. nih.govnih.gov

Should a biological target for this compound be identified and its three-dimensional structure determined, molecular docking studies could be employed to predict the binding modes and affinities of novel analogues. semanticscholar.org This in silico screening allows for the prioritization of compounds for synthesis, thereby saving time and resources. For example, molecular docking studies of N-substituted pyridazine (B1198779) derivatives have been used to evaluate their affinity for glutamate (B1630785) receptors, which are potential targets for Parkinson's disease. semanticscholar.org

Pharmacophore modeling can be used to define the essential structural features required for biological activity. nih.govnih.gov By generating a pharmacophore model based on a set of active N-oxobutanamide analogues, virtual screening of large compound libraries can be performed to identify novel scaffolds with the desired activity profile.

Integration of Omics Technologies in Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of this compound and its derivatives, the integration of "omics" technologies such as genomics, proteomics, and transcriptomics will be invaluable. These high-throughput approaches can provide a global view of the molecular changes that occur in cells or tissues upon treatment with a compound.

Transcriptome profiling, for instance, can reveal changes in gene expression patterns induced by a compound, offering insights into the signaling pathways it modulates. nih.gov A study on the effect of albumin on epileptogenesis utilized transcriptome profiling to identify the activation of the TGF-beta pathway. nih.gov Similarly, treating cells with this compound analogues and analyzing the resulting transcriptomic changes could uncover their mechanism of action. Single-cell transcriptomic profiling can further elucidate the heterogeneity of cellular responses. nih.gov

Proteomic analysis can identify changes in protein expression and post-translational modifications, providing direct evidence of a compound's effect on cellular processes. nih.gov Comparative proteomic analysis has been used to investigate the effects of the drug Trichosanthin on a human trophoblast cell line, identifying several differentially expressed proteins. nih.gov A similar approach with this compound derivatives could help to identify their direct and indirect cellular targets.

The following table summarizes the potential applications of omics technologies in the study of this compound analogues:

| Omics Technology | Application | Potential Insights |

| Genomics | Whole-genome sequencing of resistant cell lines | Identification of gene mutations conferring resistance |

| Transcriptomics | RNA-sequencing of treated cells | Elucidation of modulated signaling pathways |

| Proteomics | Mass spectrometry-based analysis of protein expression | Identification of direct and indirect protein targets |

| Metabolomics | Analysis of small molecule metabolite changes | Understanding of the compound's impact on cellular metabolism |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-Fluorobenzyl)-3-oxobutanamide, and what methodological considerations are critical for yield optimization?

- Methodological Answer : A common approach involves coupling 4-fluorobenzylamine with a β-keto ester or acid, followed by amidation. For example, bromination of 3-oxobutanamide derivatives using bromine in acetic acid (as demonstrated for N-(4-chlorophenyl)-3-oxobutanamide) can be adapted, with careful control of reaction time and stoichiometry to avoid over-bromination . Alternative routes may employ (diacetoxyiodo)benzene (DIB)-mediated oxidations to introduce functional groups, though fluorinated benzyl substituents may alter reaction kinetics compared to chloro or methoxy analogs . Crystallization via slow cooling from aqueous solutions is effective for purification, as shown for structurally similar compounds .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to verify the fluorobenzyl moiety (distinct aromatic splitting patterns) and β-ketoamide functionality (e.g., carbonyl peaks at ~170-180 ppm) .

- IR : Confirm the presence of amide (N–H stretch ~3300 cm) and ketone (C=O ~1700 cm) groups .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- X-ray Crystallography : If crystalline, compare unit cell parameters with analogs like N-(4-Ethoxyphenyl)-3-oxobutanamide to confirm stereoelectronic effects of fluorine .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence the compound’s reactivity in comparison to other aryl groups (e.g., chloro, methoxy)?

- Methodological Answer : Fluorine’s strong electron-withdrawing nature enhances electrophilic aromatic substitution resistance but may stabilize intermediates in nucleophilic reactions. For instance, in DIB-mediated oxidations, fluorinated analogs may exhibit slower reaction rates compared to methoxy-substituted derivatives due to reduced electron density on the aryl ring . Comparative studies using Hammett constants ( for -F = +0.06 vs. -OCH = -0.27) can quantify substituent effects on reaction pathways .

Q. What experimental strategies can elucidate the metabolic stability and biotransformation pathways of this compound in vivo?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes or hepatocytes to identify phase I metabolites (e.g., oxidative dealkylation, keto reduction). Track fluorinated metabolites via LC-MS/MS, leveraging fluorine’s unique isotopic signature for detection .

- Isotopic Labeling : Use O or F-labeled analogs to trace metabolic intermediates, as demonstrated in studies on bucetin derivatives .

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., GLUT transporters, as seen with Fasentin analogs) to optimize fluorobenzyl positioning in hydrophobic pockets .

- QSAR Analysis : Correlate substituent electronic parameters (e.g., σ, π) with biological activity data to predict potency improvements .

- MD Simulations : Assess the stability of fluorinated analogs in aqueous vs. lipid environments to refine solubility and membrane permeability .

Q. What contradictory findings exist regarding the reactivity of fluorinated 3-oxobutanamides, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., ultrasonication vs. stirring in heterocyclization ) may arise from fluorine’s impact on transition states. Resolve via:

- Controlled Kinetic Studies : Compare reaction rates under varying conditions (solvent, temperature) to isolate substituent effects.

- Isotope Effects : Use F NMR to monitor intermediate formation in real-time .

- Crystallographic Snapshots : Capture intermediates (e.g., via time-resolved XRD) to visualize fluorine’s role in stabilizing/destabilizing reactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.